3-(3-chlorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
説明
This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a fused imidazole-purine core. Key structural features include:
- 1,6,7-Trimethyl groups: Influence steric and electronic properties, modulating metabolic stability.
特性
IUPAC Name |
2-[(3-chlorophenyl)methyl]-4,7,8-trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN6O3/c1-15-16(2)30-19-20(25-22(30)28(15)8-7-27-9-11-33-12-10-27)26(3)23(32)29(21(19)31)14-17-5-4-6-18(24)13-17/h4-6,13H,7-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMASOYLTKKXKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCN4CCOCC4)N(C(=O)N(C3=O)CC5=CC(=CC=C5)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
3-(3-Chlorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound that belongs to the class of imidazopurines. This compound has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and cancer research. The following sections detail its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C25H32N6O3
- Molecular Weight : 464.6 g/mol
- CAS Number : 927556-41-0
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. It has been studied for its role as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO-B can lead to increased levels of dopamine in the brain, which is beneficial in treating neurodegenerative diseases such as Parkinson's disease.
Table 1: Comparison of MAO Inhibitors
| Compound Name | MAO-A Inhibition | MAO-B Inhibition | Selectivity Ratio |
|---|---|---|---|
| 3-(3-Chlorobenzyl) Imidazo[2,1-f] | Moderate | High | 0.5 |
| Selegiline (L-deprenyl) | Low | High | 0.01 |
| Rasagiline | Low | Very High | 0.005 |
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Studies have shown that the compound can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.
- Antitumor Properties : Preliminary studies suggest that the compound may inhibit tumor cell proliferation by inducing apoptosis in cancer cells. It appears to modulate pathways involved in cell cycle regulation and apoptosis.
- Anti-inflammatory Activity : The compound has demonstrated potential anti-inflammatory effects in vitro by downregulating pro-inflammatory cytokines.
Case Study 1: Neuroprotection in Parkinson's Disease Models
A study conducted on rat models of Parkinson's disease evaluated the neuroprotective effects of the compound. Results indicated a significant reduction in neuronal loss and improved motor function compared to controls. The mechanism was linked to increased dopamine levels due to MAO-B inhibition.
Case Study 2: Antitumor Efficacy Against Breast Cancer
In vitro studies using breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that the compound induced apoptosis through caspase activation.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- In Vivo Studies : Animal studies indicate that administration of the compound leads to significant improvements in behavioral tests related to motor function and cognitive performance.
- Molecular Docking Studies : Computational studies have suggested strong binding affinity to MAO-B, supporting experimental findings regarding its inhibitory effects.
類似化合物との比較
Key Research Findings
Substituent-Driven Activity: 8-Position polar groups (e.g., morpholinoethyl in the target compound) enhance solubility and kinase/receptor targeting . Aromatic chlorobenzyl groups (as in the target compound and derivatives) improve membrane permeability but may increase toxicity .
Biological Trade-offs: Anticancer analogs (e.g., CB11) prioritize apoptosis induction, while antidepressants (e.g., 3i) optimize serotonin receptor binding . Enzyme inhibition (e.g., PDE4B in ) requires bulkier substituents (e.g., dihydroisoquinolin) .
Synthetic Feasibility: Yields for similar compounds range from 3% (, Compound 62) to 67% (), highlighting challenges in introducing morpholinoethyl groups .
Q & A
Q. What are the critical steps and challenges in synthesizing 3-(3-chlorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione?
The synthesis involves a multi-step process:
- Step 1: Alkylation of the purine core with 3-chlorobenzyl and morpholinoethyl groups under controlled conditions (e.g., dichloromethane or ethanol solvents, 40–60°C) .
- Step 2: Methylation at positions 1, 6, and 7 using methylating agents like iodomethane, requiring anhydrous conditions to prevent side reactions .
- Challenges: Low yields due to steric hindrance from the 3-chlorobenzyl group and competing reactions during alkylation. Optimizing catalysts (e.g., triethylamine) and reaction times improves purity (>95%) .
Q. Which analytical methods are essential for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR verify substituent positions and stereochemistry, particularly the morpholinoethyl linkage .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., expected [M+H]+ at ~500–550 Da) and detects impurities .
- HPLC: Ensures purity (>95%) by resolving unreacted intermediates .
Q. How can researchers screen this compound for initial biological activity?
- In vitro assays: Test enzyme inhibition (e.g., kinases, phosphodiesterases) using fluorometric or colorimetric substrates.
- Cellular assays: Assess cytotoxicity (via MTT assays) and modulation of signaling pathways (e.g., apoptosis markers like caspase-3) .
- Target prediction: Use molecular docking to prioritize targets like purinergic receptors or nucleotide-binding enzymes .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and selectivity during alkylation of the morpholinoethyl group?
- Solvent selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require lower temperatures (0–25°C) to minimize degradation .
- Catalyst screening: Test palladium-based catalysts for cross-coupling efficiency .
- Real-time monitoring: Use inline FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .
Q. How should researchers resolve contradictions in biological activity data across structural analogs?
- Case example: If analogs with 2-methoxy vs. 3-chlorobenzyl groups show opposing effects on enzyme inhibition:
- Validate assay conditions: Ensure consistent pH, temperature, and co-factor concentrations .
- Structural analysis: Compare X-ray crystallography or molecular dynamics simulations to identify steric/electronic differences impacting binding .
- Dose-response studies: Confirm activity trends across multiple concentrations to rule out off-target effects .
Q. What methodologies are recommended for elucidating the compound’s mechanism of action in modulating signaling pathways?
- Enzymatic profiling: Screen against a panel of 100+ kinases or phosphatases using immobilized metal affinity chromatography (IMAC) .
- Transcriptomics: RNA-seq identifies differentially expressed genes (e.g., apoptosis-related genes like BAX/BCL-2) post-treatment .
- Protein interaction mapping: Use pull-down assays with biotinylated probes followed by LC-MS/MS to identify binding partners .
Q. How can computational tools aid in predicting environmental impacts or metabolic pathways?
- Environmental fate: Use EPI Suite to estimate biodegradation half-life and bioaccumulation potential based on logP (~2.5–3.5) .
- Metabolism prediction: CypReact or GLORYx predict Phase I/II metabolites (e.g., oxidative demethylation or morpholine ring hydroxylation) .
Methodological Notes
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